molecular formula C15H11ClO3 B1604988 4-Chloro-3',4'-(ethylenedioxy)benzophenone CAS No. 101018-98-8

4-Chloro-3',4'-(ethylenedioxy)benzophenone

Cat. No. B1604988
M. Wt: 274.7 g/mol
InChI Key: WDQRRAGLRNSAHB-UHFFFAOYSA-N
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Description

4-Chloro-3’,4’-(ethylenedioxy)benzophenone is a chemical compound with the molecular formula C15H11ClO3 and a molecular weight of 274.7 g/mol . It is widely used in various scientific experiments and industries.


Molecular Structure Analysis

The molecular structure of 4-Chloro-3’,4’-(ethylenedioxy)benzophenone consists of a benzophenone core with a chlorine atom on one phenyl ring and an ethylenedioxy group on the other .


Physical And Chemical Properties Analysis

4-Chloro-3’,4’-(ethylenedioxy)benzophenone has a predicted density of 1.318±0.06 g/cm3, a melting point of 107-108 °C (when dissolved in ethanol), and a predicted boiling point of 429.2±45.0 °C .

Scientific Research Applications

Oxidative Degradation for Water Treatment

Research has demonstrated the use of bimetallic processes for the oxidative degradation of chlorophenols in water treatment. For instance, the bimetallic Al–Fe/O2 process has shown high reactivity in degrading 4-chlorophenol, a related compound, suggesting potential applications for 4-Chloro-3',4'-(ethylenedioxy)benzophenone in similar environmental remediation efforts (Xin Liu et al., 2014).

Photocatalytic Applications

The synthesis of linear poly(3,4-ethylenedioxythiophene) (PEDOT) fibers through electropolymerization, utilizing related benzophenone compounds as functional elements, points towards applications in circuit wiring and potentially in creating photocatalytic surfaces for environmental cleanup or advanced materials science (M. Ohira et al., 2017).

Antimicrobial and Detoxifying Functions

Benzophenone derivatives have been incorporated onto cotton fabrics, demonstrating antimicrobial activities and chemical detoxifying functions. Such functionalities indicate the potential of 4-Chloro-3',4'-(ethylenedioxy)benzophenone derivatives in creating functional textiles with health and safety applications (K. Hong & Gang Sun, 2008).

Degradation Pathways and Toxicity Studies

Studies on the transformation pathways and toxicity of benzophenone compounds during water treatment processes, such as chlorination, highlight the importance of understanding the environmental and health impacts of these chemicals. This research is crucial for assessing the safety and ecological risks associated with the use of 4-Chloro-3',4'-(ethylenedioxy)benzophenone and related compounds in consumer products (W. Liu et al., 2016).

Novel Synthetic Applications

Synthetic applications of benzophenone analogues have been explored in the context of potential anti-tumor and proapoptotic effects. Such research underlines the pharmaceutical and biomedical relevance of benzophenone derivatives, including the potential therapeutic applications of 4-Chloro-3',4'-(ethylenedioxy)benzophenone-related compounds (B. T. Prabhakar et al., 2006).

properties

IUPAC Name

(4-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQRRAGLRNSAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350389
Record name 4-Chloro-3',4'-(ethylenedioxy)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3',4'-(ethylenedioxy)benzophenone

CAS RN

101018-98-8
Record name (4-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101018-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3',4'-(ethylenedioxy)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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